2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

CAS No.: 942007-49-0

Cat. No.: VC4355392

Molecular Formula: C20H18ClN3O3

Molecular Weight: 383.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942007-49-0 |

|---|---|

| Molecular Formula | C20H18ClN3O3 |

| Molecular Weight | 383.83 |

| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C20H18ClN3O3/c1-27-18-5-3-2-4-15(18)12-22-19(25)13-24-20(26)11-10-17(23-24)14-6-8-16(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25) |

| Standard InChI Key | IABGOYKWUVNNIW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

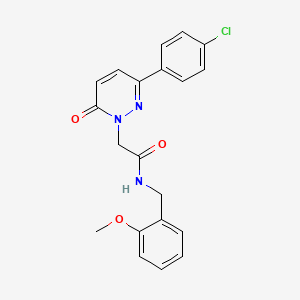

The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 4-chlorophenyl group. The 1-position of this ring is linked via an acetamide bridge to a 2-methoxybenzyl moiety. This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and molecular interactions .

Physicochemical Properties

Based on structural analogs and computational predictions, key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈ClN₃O₃ |

| Molecular Weight | 383.83 g/mol |

| logP (Partition Coefficient) | 3.8 (estimated) |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 59.2 Ų |

These values suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility for target engagement .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Pyridazinone Core Formation: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields 4-chlorophenylhydrazine, which reacts with ethyl acetoacetate to form the pyridazinone ring.

-

Acetamide Bridge Installation: The pyridazinone intermediate undergoes N-alkylation with chloroacetyl chloride, introducing the acetamide backbone.

-

Benzyl Group Coupling: Reaction with 2-methoxybenzylamine in the presence of a coupling agent (e.g., HATU) finalizes the structure.

Industrial Considerations

Scale-up requires optimization of:

-

Catalysis: Palladium-based catalysts for efficient C–N bond formation.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

-

Yield Enhancement: Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) improve reaction efficiency.

Comparative Analysis with Structural Analogs

The 2-methoxybenzyl group in the query compound may improve blood-brain barrier penetration compared to phenyl-substituted analogs.

Future Research Directions

-

Target Identification: Proteomic studies to map binding partners.

-

SAR Exploration: Modifying the methoxy position or pyridazinone substituents.

-

In Vivo Testing: Pharmacokinetic profiling in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume